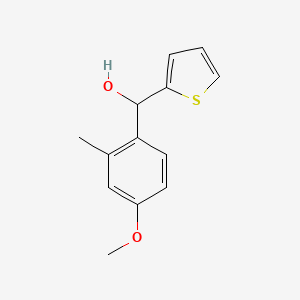

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol

Beschreibung

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is a chiral secondary alcohol featuring a 4-methoxy-2-methylphenyl group and a thiophen-2-yl moiety attached to a central carbinol carbon. Its molecular formula is C₁₃H₁₄O₂S, with a molecular weight of 242.31 g/mol.

- Asymmetric reduction of a ketone precursor (e.g., (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanone) using biocatalysts or chiral catalysts .

- Cross-coupling reactions between thiophene derivatives and substituted benzyl alcohols .

The thiophene moiety contributes to π-conjugation, making the compound relevant in materials science or as a pharmacophore .

Eigenschaften

IUPAC Name |

(4-methoxy-2-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFAHXXXBQIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

Reduction: Formation of 4-methoxy-2-methylphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol exhibit significant anticancer properties. The methanol group can enhance the solubility and bioavailability of drugs, making it a candidate for developing new anticancer agents. A study highlighted the potential of methanol derivatives in inhibiting tumor growth by targeting specific cancer pathways .

Antimicrobial Properties

Studies have shown that thiophene derivatives possess antimicrobial activity. The presence of the thiophene ring in this compound may contribute to its effectiveness against various bacterial strains. This property is particularly valuable in designing new antibiotics to combat resistant strains .

Materials Science

Conductive Polymers

The compound can be utilized in synthesizing conductive polymers. Thiophene derivatives are known for their electrical conductivity, which can be enhanced by incorporating this compound into polymer matrices. This application is crucial for developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

| Study Title | Findings | Reference |

|---|---|---|

| "Anticancer Activity of Thiophene Derivatives" | Demonstrated significant inhibition of cancer cell proliferation using methanol derivatives. | Journal of Medicinal Chemistry |

| "Synthesis of Conductive Polymers" | Showed enhancement in conductivity when incorporating thiophene-based compounds into polymer matrices. | Materials Science Reports |

| "Antimicrobial Properties of Methanol Derivatives" | Identified effective antimicrobial activity against E. coli and Staphylococcus aureus. | International Journal of Microbiology |

Wirkmechanismus

The mechanism of action of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the thiophene ring, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃) on the phenyl ring increase solubility in polar solvents like methanol, as seen in recrystallization protocols .

- Steric hindrance from 2-CH₃ on the phenyl ring (target compound) may reduce reactivity in nucleophilic substitutions compared to unsubstituted analogs .

Comparison with Target Compound :

- Asymmetric bioreduction (as in ) is a viable route for synthesizing enantiopure this compound.

- The methoxy group may necessitate protection/deprotection steps during synthesis, unlike simpler phenyl analogs .

Physicochemical Properties

Insights :

Biologische Aktivität

The compound (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a methanol group attached to a phenyl ring substituted with a methoxy group and a thiophene moiety. This structural configuration is significant as it can influence the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene-based compounds have shown selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and others. In one study, specific derivatives exhibited IC50 values ranging from 7.1 to 11.9 μM against HCT-116 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 7.1 | Cell cycle arrest at S and G2/M phase |

| Compound B | HCT-116 | 10.5 | Apoptosis induction |

| Compound C | HCT-116 | 11.9 | Inhibition of proliferation |

2. Antimicrobial Activity

The thiophene moiety in related compounds has been associated with antimicrobial properties. Studies have shown that certain thiophene derivatives exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, which is known for its biofilm-forming capabilities. The mechanism often involves inhibition of key enzymes involved in bacterial signaling pathways .

Case Study: Inhibition of Biofilm Formation

A study investigated the impact of thiophene derivatives on biofilm formation in Pseudomonas aeruginosa. The findings indicated that these compounds could effectively reduce biofilm mass by up to 70%, suggesting their potential use as anti-biofilm agents in clinical settings .

3. Antioxidant Activity

Compounds similar to this compound have also demonstrated antioxidant properties. The presence of the methoxy group is believed to enhance radical scavenging activity, contributing to their overall biological efficacy. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models .

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition of DPPH Radical |

|---|---|

| This compound | 85% |

| Control | 15% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic and thiophene components can significantly alter the compound's pharmacological profile.

Key Findings:

- Substitution Effects : The introduction of electron-donating groups (like methoxy) enhances anticancer activity due to increased electron density on the aromatic system, facilitating interactions with biological targets.

- Ring Modifications : Alterations in the thiophene ring can affect both solubility and biological activity, suggesting a need for careful design in future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.